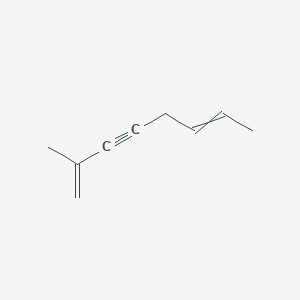
2-Methylocta-1,6-dien-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylocta-1,6-dien-3-yne is an organic compound characterized by the presence of both double and triple bonds within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylocta-1,6-dien-3-yne typically involves the use of alkenes as starting materials. One common method is the double elimination reaction, where a dihaloalkane undergoes dehydrohalogenation to form the alkyne. This process often employs strong bases such as sodium amide (NaNH₂) in ammonia (NH₃) to facilitate the elimination reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and conditions is optimized for yield and purity, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methylocta-1,6-dien-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-Methylocta-1,6-dien-3-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methylocta-1,6-dien-3-yne involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl acetate: A monoterpenoid with similar structural features but different functional groups.
(2Z,6S)-3-Chloromethyl-1-methoxylocta-2,7(10)-dien-6-ol: Another compound with a similar carbon chain but different substituents.
Uniqueness: 2-Methylocta-1,6-dien-3-yne is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
111837-26-4 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2-methylocta-1,6-dien-3-yne |
InChI |
InChI=1S/C9H12/c1-4-5-6-7-8-9(2)3/h4-5H,2,6H2,1,3H3 |
InChI Key |
KFYPWWVJNXAKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC#CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















